9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indeno-pyrazine core with ethoxyimino and dicarbonitrile functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it useful for electronic applications.
Reduction: Reduction reactions can alter the functional groups, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, as an inhibitor of ubiquitin-specific proteases, it binds to the active site of these enzymes, preventing the removal of ubiquitin from protein substrates. This inhibition can regulate protein degradation and affect various cellular processes . The compound’s electronic properties also make it suitable for applications in organic electronics, where it can facilitate charge transfer and improve device performance .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
Halogenated 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: These derivatives have halogen atoms, which can enhance their electronic properties and stability in organic solar cells.
Uniqueness
9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is unique due to its ethoxyimino group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying complex chemical reactions .
Biological Activity
9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile, also known as DUBs-IN-2, is a small molecular compound with significant biological activity, specifically as a deubiquitinase inhibitor. Its chemical structure is characterized by a molecular formula of C15H9N5O and a molecular weight of 275.26 g/mol. The compound has gained attention in the field of cancer research due to its potential therapeutic applications.
DUBs-IN-2 functions primarily by inhibiting ubiquitin-specific protease 8 (USP8), a member of the deubiquitinase family that plays a crucial role in protein degradation and regulation within cells. The compound covalently modifies the active site of USP8, which contains a catalytic cysteine residue, leading to irreversible inhibition of the enzyme's activity. This action disrupts the ubiquitin-proteasome system (UPS), which is vital for maintaining cellular homeostasis and regulating various cellular processes such as apoptosis and cell cycle progression .
In Vitro Studies
In vitro evaluations have demonstrated that DUBs-IN-2 exhibits potent inhibitory effects on USP8 with an IC50 value of approximately 280 nM. It shows selectivity for USP8 over USP7, which has an IC50 greater than 100 μM, indicating a targeted mechanism of action that may reduce potential side effects associated with broader-spectrum inhibitors .
The compound has also been tested against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon) | 0.5 - 1.5 |
PC-3 (Prostate) | 0.5 - 1.5 |
NCI-N87 (Gastric) | 0.48 |
These findings suggest that DUBs-IN-2 can effectively inhibit cell viability in multiple cancer types, highlighting its potential as an anticancer agent .
In Vivo Studies
As of now, there have been no published in vivo studies on DUBs-IN-2. Future research is necessary to evaluate its pharmacokinetics, bioavailability, and therapeutic efficacy in live models .
High-Throughput Screening
A significant study utilized high-throughput screening to assess the activity of DUBs-IN-2 among a library of over 65,000 compounds. The results identified it as a potent inhibitor of USP8, leading to further exploration into its analogues and their biological properties .
Interaction Studies
Further studies have focused on the binding affinity of DUBs-IN-2 towards USP8 compared to other deubiquitinases. Techniques such as surface plasmon resonance and fluorescence polarization assays were employed to characterize these interactions, confirming its preferential binding to USP8.
Comparative Analysis with Other Compounds
DUBs-IN-2 has been compared to other known deubiquitinase inhibitors:
Compound Name | Target Enzyme | IC50 (nM) | Selectivity |
---|---|---|---|
DUBs-IN-1 | Ubiquitin-specific protease 7 | 150 | Less selective than DUBs-IN-2 |
WP1130 | Ubiquitin-specific protease 7 | 300 | Broad-spectrum inhibitor |
PR619 | Ubiquitin-specific proteases | 200 | Non-selective |
GSK2636771 | Ubiquitin-specific protease 30 | 50 | Selective but targets multiple DUBs |
DUBs-IN-2 stands out due to its high selectivity for USP8, making it a promising candidate for targeted therapies with potentially fewer off-target effects compared to broader inhibitors like WP1130 or PR619 .
Properties
Molecular Formula |
C15H9N5O |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3 |
InChI Key |
VKVAJBRQGBRHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.